molecular formula C10H14N2Na4O9 B151916 Ethylenediaminetetraacetic acid tetrasodium salt hydrate CAS No. 194491-31-1

Ethylenediaminetetraacetic acid tetrasodium salt hydrate

Cat. No. B151916
CAS RN: 194491-31-1
M. Wt: 398.19 g/mol
InChI Key: GXFFSKMBMYHTAE-UHFFFAOYSA-J
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Description

Ethylenediaminetetraacetic acid tetrasodium salt hydrate (EDTA tetrasodium salt hydrate) is used as an inhibitor of metal ligand proteases . It acts as a chelator of zinc ion in the active site of metalloproteases . It is also used as an anticoagulant and in the fluorometric determination of beryllium .


Synthesis Analysis

Tetrasodium EDTA is the salt resulting from the neutralization of ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide (or an equivalent sodium base) . It is a white solid that is highly soluble in water .


Molecular Structure Analysis

The linear formula of Ethylenediaminetetraacetic acid tetrasodium salt hydrate is (NaOOCCH2)2NCH2CH2N(CH2COONa)2 · 2H2O . Its molecular weight is 416.20 . The InChI string is 1S/C10H16N2O8.4Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;;21H2/q;4+1;;/p-4 .


Chemical Reactions Analysis

EDTA forms chelate complexes with Mg 2+ -ions and other bivalent metal cations . It can therefore be applied as a general inhibitor for all enzymes which require such metal cations to function (e.g. DNases and metal proteases) .


Physical And Chemical Properties Analysis

Ethylenediaminetetraacetic acid tetrasodium salt hydrate is a powder . It is soluble in water, with a solubility of 160 mg/mL .

Mechanism of Action

Target of Action

The primary targets of this compound are metal ions . It acts as a chelator, binding to metal ions such as zinc, magnesium, and calcium . These ions are often essential cofactors for many enzymes, including metalloproteases .

Mode of Action

The compound interacts with its targets by chelation , a process where it forms multiple bonds with a single metal ion . Specifically, it acts as a chelator of the zinc ion in the active site of metalloproteases . It can also inhibit other metal ion-dependent proteases such as calcium-dependent cysteine proteases .

Biochemical Pathways

By chelating metal ions, the compound can affect various biochemical pathways. For instance, it can inhibit metalloproteases, which play crucial roles in many biological processes, including cell proliferation, migration, and extracellular matrix degradation . The inhibition of these enzymes can lead to significant downstream effects, such as the prevention of cellular division, chlorophyll synthesis, and algal biomass production .

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in aqueous environments within the body.

Result of Action

The chelation of metal ions results in the inhibition of metal ion-dependent enzymes, leading to various molecular and cellular effects. For example, it can prevent cellular division and chlorophyll synthesis . It also has antibacterial activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, its solubility in water suggests that it can function effectively in aqueous environments.

Safety and Hazards

Ethylenediaminetetraacetic acid tetrasodium salt hydrate is harmful if swallowed or inhaled . If swallowed, rinse mouth and do not induce vomiting . Wear eye protection/face protection . If it gets in the eyes, rinse cautiously with water for several minutes . Remove contact lenses, if present and easy to do .

properties

IUPAC Name

tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.4Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;;1H2/q;4*+1;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFFSKMBMYHTAE-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2Na4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylenediaminetetraacetic acid tetrasodium salt hydrate

CAS RN

194491-31-1
Record name Ethylenediamine-N,N,N',N'-tetraacetic acid tetrasodium salt, tetrahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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